4'-Methylbiphenyl-2-carboxylic acid methyl ester
Overview
Description
4’-Methylbiphenyl-2-carboxylic acid methyl ester is an organic compound with the molecular formula C15H14O2. It is a significant pharmaceutical intermediate used in the synthesis of various drugs, including angiotensin II receptor blockers, which are used to treat hypertension . This compound is characterized by its white to light yellow crystalline powder form and has a molecular weight of 226.27 g/mol .
Scientific Research Applications
4’-Methylbiphenyl-2-carboxylic acid methyl ester is widely used in scientific research due to its role as a pharmaceutical intermediate. It is crucial in the synthesis of angiotensin II receptor blockers, which are used to manage hypertension . Additionally, this compound is used in organic synthesis as a building block for more complex molecules. Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties .
Safety and Hazards
Future Directions
4’-Methylbiphenyl-2-carboxylic acid methyl ester is an important pharmaceutical intermediate compound used in the preparation of temesartan . As temesartan is an angiotensin II receptor blocker (ARB) used to treat hypertension, the future directions of this compound are likely to be influenced by the developments in the treatment of hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Methylbiphenyl-2-carboxylic acid methyl ester can be synthesized through the esterification of 4’-methylbiphenyl-2-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the carboxylic acid and methanol mixture under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the synthesis of 4’-methylbiphenyl-2-carboxylic acid methyl ester involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through recrystallization or distillation to achieve the desired quality .
Types of Reactions:
Oxidation: 4’-Methylbiphenyl-2-carboxylic acid methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: 4’-Methylbiphenyl-2-carboxylic acid.
Reduction: 4’-Methylbiphenyl-2-carbinol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Mechanism of Action
The mechanism of action of 4’-methylbiphenyl-2-carboxylic acid methyl ester is primarily related to its role as an intermediate in drug synthesis. For instance, in the synthesis of angiotensin II receptor blockers, the compound contributes to the formation of the active pharmaceutical ingredient that inhibits the angiotensin II receptor, thereby reducing blood pressure . The molecular targets and pathways involved include the renin-angiotensin system, which plays a critical role in regulating blood pressure and fluid balance .
Comparison with Similar Compounds
- 4’-Methylbiphenyl-2-carboxylic acid
- 4’-Methylbiphenyl-4-carboxylic acid
- 4’-Bromomethyl-2-biphenylcarbonitrile
Comparison: 4’-Methylbiphenyl-2-carboxylic acid methyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its acid or nitrile counterparts . The ester group makes it more suitable for certain synthetic applications, particularly in the pharmaceutical industry, where it serves as a precursor for drug synthesis .
Properties
IUPAC Name |
methyl 2-(4-methylphenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15(16)17-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNIAWHITVGYJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362716 | |
Record name | Methyl 4'-methyl[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-34-8 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114772-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4'-methyl[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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